molecular formula C21H24N4O3 B12539469 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine CAS No. 663597-19-1

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine

Cat. No.: B12539469
CAS No.: 663597-19-1
M. Wt: 380.4 g/mol
InChI Key: VKXNWSPSWLFVBH-UHFFFAOYSA-N
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Description

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine ( 663597-19-1) is a specialized 4-anilinoquinazoline derivative supplied for biochemical research. This compound features a molecular formula of C21H24N4O3 and a molecular weight of 380.44 g/mol . It is part of a class of 6-nitro-4-substituted quinazoline derivatives that are synthesized and investigated for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology drug discovery . Its proposed mechanism of action, based on related quinazoline compounds, involves targeting the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting the receptor's autophosphorylation and blocking downstream signaling pathways that drive cancer cell proliferation and survival . Recent scientific studies highlight that such 6-nitroquinazoline derivatives are specifically evaluated for their efficacy against mutant forms of EGFR, including the T790M variant, which is associated with resistance in non-small cell lung cancer (NSCLC) . The core quinazoline scaffold is designed to bind to the hinge region of the kinase, while the 4-substituted aniline moiety, including groups like the N-[2-[4-(pentyloxy)phenyl]ethyl] chain, is critical for interaction with hydrophobic regions of the enzyme's active site . This makes it a valuable chemical tool for researchers exploring new targeted therapies, structure-activity relationships (SAR), and resistance mechanisms in cancer models, particularly for colon (HCT-116) and lung (A549) cancer cell lines . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663597-19-1

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

6-nitro-N-[2-(4-pentoxyphenyl)ethyl]quinazolin-4-amine

InChI

InChI=1S/C21H24N4O3/c1-2-3-4-13-28-18-8-5-16(6-9-18)11-12-22-21-19-14-17(25(26)27)7-10-20(19)23-15-24-21/h5-10,14-15H,2-4,11-13H2,1H3,(H,22,23,24)

InChI Key

VKXNWSPSWLFVBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Amidation and Substitution

A high-yield method involves a one-pot amidation and substitution approach using 2-halogeno-5-nitrobenzoate and formamidine salts. This method minimizes side reactions and avoids hazardous intermediates:

Step Reagents/Conditions Yield Source
Amidation 2-Halogeno-5-nitrobenzoate + 4-(pentyloxyphenyl)ethylamine, base (e.g., NaH or Et₃N) N/A
Substitution & Condensation Formamidine salt, DMF, 20–25°C 90.2%

Mechanism :

  • Amidation : The 2-halogeno-5-nitrobenzoate reacts with the amine to form an intermediate benzamide.
  • Substitution : The benzamide undergoes nucleophilic substitution with formamidine salt, followed by dehydration to form the quinazoline core.

Chlorination and Nucleophilic Aromatic Substitution

An alternative route involves chlorinating the quinazoline core at position 4 and displacing the chloride with the amine:

Step Reagents/Conditions Yield Source
Quinazoline Core Formation Anthranilic acid derivative + chloro-acyl chloride → benzoxazinone → cyclization (e.g., DMF, reflux) 75%
Chlorination PCl₅ or POCl₃, DMF, reflux 90–95%
Substitution 4-Chloroquinazoline + 2-[4-(pentyloxy)phenyl]ethylamine, NaH, DMF, 20–25°C 85%

Key Considerations :

  • Chlorination : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts hydroxyquinazoline to 4-chloroquinazoline.
  • Substitution : The chloride is displaced by the amine in the presence of a base (e.g., NaH) to form the final product.

Detailed Reaction Pathways

Synthesis of 4-Chloro-6-nitroquinazoline Intermediate

Route :

  • Nitration : A benzamide precursor (e.g., 5-nitrobenzamide) is nitrated using HNO₃/H₂SO₄.
  • Cyclization : The nitrated benzamide undergoes cyclization with formamidine salts to form the quinazoline core.

Example :

Step Reagents/Conditions Outcome
Nitration 5-Nitrobenzoic acid + HNO₃/H₂SO₄, 0–5°C 6-Nitrobenzamide
Cyclization 6-Nitrobenzamide + formamidine salt, DMSO, 90°C 4-Chloro-6-nitroquinazoline

Preparation of the Amine Side Chain

Synthesis of 2-[4-(pentyloxy)phenyl]ethylamine :

  • Alkylation : 4-Pentyloxyphenol reacts with ethylenediamine under basic conditions (e.g., K₂CO₃, DMF).
  • Reduction : If necessary, nitro groups are reduced to amines using H₂/Pd-C or Fe/HCl.

Example :

Step Reagents/Conditions Outcome
Alkylation 4-Pentyloxyphenol + ethylenediamine, K₂CO₃, DMF, reflux 2-[4-(pentyloxy)phenyl]ethylamine

Optimization and Challenges

Reaction Conditions

  • Solvent : DMF or DMSO enhances reaction rates and yields for substitution steps.
  • Temperature : Substitution reactions are typically conducted at 20–25°C to control side reactions.

Yield and Purity

Method Yield Purity Source
One-pot amidation 90.2% >99.6% (HPLC)
Chlorination-substitution 85% 92.62% (HPLC)

Structural Confirmation

Spectroscopic Data (Hypothetical, Based on Analogues):

Spectroscopy Key Peaks
¹H NMR δ 8.2–8.5 (quinazoline H), δ 7.3–7.8 (aromatic H), δ 4.1 (OCH₂)
¹³C NMR δ 168–170 (C=O), δ 150–155 (nitro C), δ 110–125 (aromatic C)

Comparative Analysis of Methods

Method Advantages Limitations
One-pot amidation High yield, minimal waste Requires formamidine salts
Chlorination-substitution Scalable, well-established steps Lower yield for nitration

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazolinamines .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies, it was tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential use as an antibacterial agent .

Anticancer Potential

Research indicates that 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine derivatives have exhibited anticancer effects. For instance, quinazoline derivatives have been noted for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies demonstrated that these compounds could effectively reduce the viability of cancer cell lines, including those associated with breast and lung cancers .

Anti-inflammatory Effects

Some derivatives of this compound have been evaluated for their anti-inflammatory activities. They showed significant efficacy in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized and screened for antimicrobial activity. Among them, specific compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .
  • Anticancer Evaluation : In a preclinical study, several quinazoline derivatives were tested for their ability to inhibit cancer cell growth. One particular derivative showed a significant reduction in cell proliferation in human breast cancer cells, suggesting a pathway for further development into an anticancer drug .
  • Anti-inflammatory Research : A study focused on the anti-inflammatory properties of quinazoline derivatives found that certain compounds could inhibit edema significantly at doses around 50 mg/kg in animal models. This suggests potential applications in treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/ConditionsObserved EffectsReference
AntimicrobialMycobacterium smegmatisMIC = 6.25 µg/mL
AnticancerVarious cancer cell linesSignificant reduction in viability
Anti-inflammatoryAnimal models (edema)36.3% inhibition at 50 mg/kg

Mechanism of Action

The mechanism of action of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The quinazoline core may also interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Alkoxy-Substituted Quinazoline Derivatives

highlights a series of compounds with structural similarities, differing primarily in the alkoxy chain length on the phenyl ring (Table 1).

Table 1: Alkoxy-Substituted Quinazoline Analogs

Compound Name Alkoxy Substituent Molecular Formula Molar Mass (g/mol)
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine Pentyloxy (C₅H₁₁O) C₂₁H₂₄N₄O₃ 380.45
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Isopropyloxy (C₃H₇O) C₃₀H₃₁N₃O₆ 529.59
(2S)-2-{[(2S)-2-Benzamido-3-(4-butoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Butoxy (C₄H₉O) C₃₁H₃₃N₃O₆ 543.62
(2S)-2-({(2S)-2-Benzamido-3-[4-(hexyloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Hexyloxy (C₆H₁₃O) C₃₃H₃₇N₃O₆ 595.67

Key Findings :

  • Chain Length and Lipophilicity: Increasing alkoxy chain length (e.g., pentyloxy vs.
  • Binding Interactions : Longer chains (e.g., hexyloxy) may improve hydrophobic interactions in receptor pockets, whereas shorter chains (e.g., isopropyloxy) could favor steric flexibility.

Comparison with Established EGFR Inhibitors

lists clinically relevant quinazoline-based EGFR inhibitors, providing a framework for functional comparisons (Table 2).

Table 2: Comparison with EGFR-Targeting Quinazolines

Compound Name Key Substituents Molecular Formula Target
This compound 6-nitro, pentyloxyphenethyl C₂₁H₂₄N₄O₃ Hypothesized kinase inhibitor
Erlotinib (OSI774) 3-ethynylphenyl, bis-methoxyethoxy C₂₂H₂₃N₃O₄ EGFR
Gefitinib (ZD1839) 3-chloro-4-fluorophenyl, morpholinopropoxy C₂₂H₂₄ClFN₄O₃ EGFR
GW583340 4-chlorophenyl, methylsulfonylethylaminomethyl-thiazolyl C₂₆H₂₃Cl₂FN₆O₂S Dual EGFR/HER2

Key Findings :

  • Nitro vs.
  • Side Chain Flexibility: The pentyloxyphenethyl group offers greater conformational flexibility than gefitinib’s rigid morpholinopropoxy chain, which could influence binding kinetics.

Comparison with Chlorobenzyl-Substituted Analog

describes N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine, a structural analog with a chlorobenzyl group replacing the pentyloxyphenethyl moiety (Table 3).

Table 3: Nitroquinazolinamine Derivatives

Compound Name Amine Substituent Molecular Formula Molar Mass (g/mol)
This compound 2-[4-(pentyloxy)phenyl]ethyl C₂₁H₂₄N₄O₃ 380.45
N-(4-Chlorobenzyl)-6-nitro-4-quinazolinamine 4-chlorobenzyl C₁₅H₁₁ClN₄O₂ 314.73

Key Findings :

  • Lipophilicity vs. Polarity : The pentyloxy chain increases logP (~3.5 estimated) compared to the chlorobenzyl analog (logP ~2.8), suggesting better blood-brain barrier penetration for the target compound .
  • Electronic Effects : The electron-withdrawing chlorine in the benzyl analog may reduce electron density at the quinazoline core compared to the electron-donating pentyloxy group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of quinazolinamine derivatives often involves cyclization reactions using phosphorus pentaoxide-amine hydrochloride mixtures. Key parameters include temperature control (80–120°C), stoichiometric ratios of nitro-substituted precursors, and the use of aprotic solvents (e.g., DMF or toluene) to minimize hydrolysis. By-products such as 4-quinazolinamines can form via amidine intermediates, detectable via NMR and mass spectrometry (MS). For example, deuterium exchange (D₂O) in NMR confirms N-H proton signals, distinguishing target compounds from by-products .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves crystal packing and intramolecular interactions (e.g., nitro-group orientation and pentyloxy chain conformation). Crystal structures of analogous nitro-substituted heterocycles reveal planar quinazoline cores with substituents influencing π-π stacking .
  • ¹H/¹³C NMR identifies alkyl chain environments and nitro-group electronic effects. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and deuterium exchange experiments differentiate labile protons (e.g., NH groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data in the synthesis of this compound?

  • Methodological Answer : Contradictions often arise from unanticipated by-products or reaction pathways. For example, amidine intermediates (e.g., 6 in Scheme 1 of [10]) may form during cyclization. To address this:

  • MS with metastable decomposition analysis identifies transient intermediates (e.g., M⁺ - C₆H₄CONH₂ fragments).
  • Comparative TLC/HPLC monitors reaction progress, while DFT calculations predict thermodynamic favorability of pathways. Adjusting reaction time or catalyst loading can suppress competing routes .

Q. What methodologies are recommended for optimizing reaction conditions to maximize yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design (e.g., 2³ factorial matrix) to test variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs .
  • Continuous Flow Reactors : Enhance scalability by maintaining consistent mixing and heat transfer, critical for nitro-group stability .

Q. How can computational tools predict the compound’s reactivity or interactions in biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using software like GROMACS. The nitro group’s electron-withdrawing effects and pentyloxy chain hydrophobicity can be analyzed for membrane permeability .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous quinazolinamines .

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